Procianidina B2 3'-O-galato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

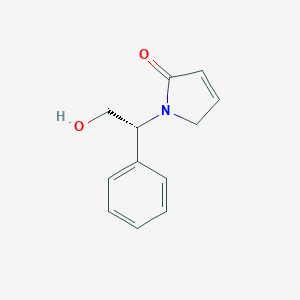

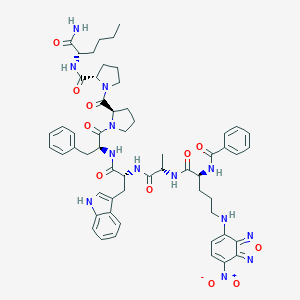

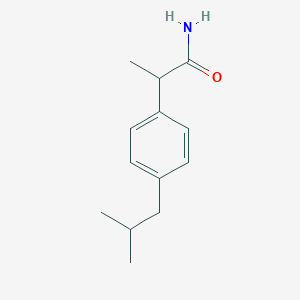

Procyanidin B2 3’-O-gallate is a naturally occurring flavonoid compound found in various plants, including grape seeds and Reynoutria elliptica. It is a type of proanthocyanidin, specifically a gallate ester of procyanidin B2. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

Aplicaciones Científicas De Investigación

Procyanidin B2 3’-O-gallate has a wide range of scientific research applications:

Mecanismo De Acción

- B2G2 aims to inhibit angiogenesis, making it a potential candidate for cancer prevention and control .

- Mechanistically, B2G2 targets VEGFR2/PI3K/Akt and integrin signaling pathways, crucial for endothelial cell survival, proliferation, tube formation, and motility .

Target of Action

Mode of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Procyanidin B2 3’-O-gallate has been found to interact with various biomolecules. It inhibits cytokine production in T cells through the suppression of glycolysis via mammalian target of rapamycin (mTOR) . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway activated by Jagged1 (Notch1 ligand) and restraining the transcription of Notch1 regulatory target gene HES-1 .

Cellular Effects

Procyanidin B2 3’-O-gallate has shown to have significant effects on various types of cells. It strongly protects HT22 cells from glutamate toxicity . It also inhibits growth and induces death in both human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs) .

Molecular Mechanism

The molecular mechanism of Procyanidin B2 3’-O-gallate involves its interaction with various signaling pathways. It inhibits cytokine production through the suppression of glycolysis via mTOR in T cells . It also inhibits the self-renewal of cancer stem cells via inhibiting the Notch1 pathway .

Metabolic Pathways

Procyanidin B2 3’-O-gallate is involved in various metabolic pathways. Potential metabolic pathways, including reduction, methylation, hydration, desaturation, glucuronide conjugation, and sulfation, have been suggested .

Transport and Distribution

Procyanidin B2 3’-O-gallate is transported and distributed within cells and tissues. In vivo experiments demonstrated that the Procyanidin B2 3’-O-gallate prototype was distributed in plasma, small intestine, liver, lung, and brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Procyanidin B2 3’-O-gallate can be synthesized through the incomplete depolymerization of grape seed polymeric procyanidins using l-cysteine in the presence of citric acid. This method effectively produces bioactive galloylated procyanidins . Another method involves galloyl-attached nucleophilic degradation, optimized through Box–Behnken design and single-factor experiments, yielding high amounts of the compound .

Industrial Production Methods: Industrial production of Procyanidin B2 3’-O-gallate typically involves the extraction and purification from natural sources such as grape seeds. The process includes solvent extraction, chromatographic separation, and structural identification using techniques like UV, FTIR, NMR, CD, and MS .

Análisis De Reacciones Químicas

Types of Reactions: Procyanidin B2 3’-O-gallate undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, although specific conditions and products are less documented.

Substitution: Galloylation is a common substitution reaction, where the gallate group is attached to the procyanidin core.

Common Reagents and Conditions:

Oxidation: DPPH radicals under neutral conditions.

Galloylation: Galloyl-attached nucleophilic degradation using l-cysteine and citric acid.

Major Products:

Procyanidin A2: Formed through radical oxidation.

Galloylated Procyanidins: Formed through galloylation reactions.

Comparación Con Compuestos Similares

Procyanidin B2 3’-O-gallate is unique due to its galloylated structure, which enhances its biological activity compared to non-galloylated procyanidins. Similar compounds include:

Procyanidin B2: The parent compound without the gallate group.

Procyanidin B2 3,3’-di-O-gallate: A similar compound with two gallate groups, showing enhanced anti-cancer activity.

Epicatechin-3-O-gallate: Another galloylated procyanidin with similar antioxidant properties.

Propiedades

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

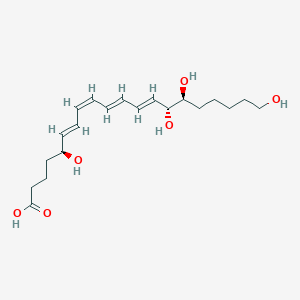

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)